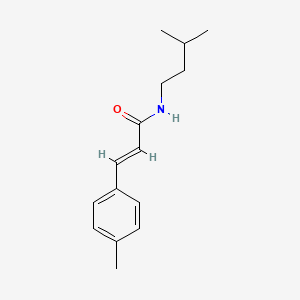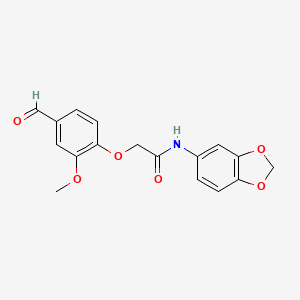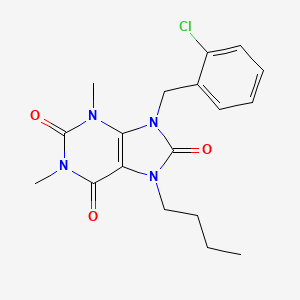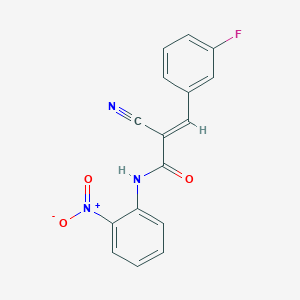
6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. These effects include the inhibition of cancer cell growth, reduction of inflammation, and suppression of fungal growth. Additionally, this compound has been shown to affect various cellular processes such as DNA replication, protein synthesis, and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and environmental science, and the exploration of its mechanism of action at the molecular level. Additionally, the development of novel derivatives of this compound with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
6-bromo-N-(3-methoxypropyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antifungal properties. In drug discovery, it has been used as a lead compound to develop novel drugs with improved efficacy and reduced toxicity. In biological research, it has been utilized as a tool to study various cellular processes and protein interactions.
Propriétés
IUPAC Name |
6-bromo-N-(3-methoxypropyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-25-10-4-9-22-19(24)15-12-18(17-5-2-3-8-21-17)23-16-7-6-13(20)11-14(15)16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFAUAODIWLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4764954.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4764962.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4764975.png)

![4-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4764992.png)



![1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4765036.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4765041.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2-chloro-4-fluorophenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4765052.png)
![ethyl 2-({3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4765058.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4765062.png)